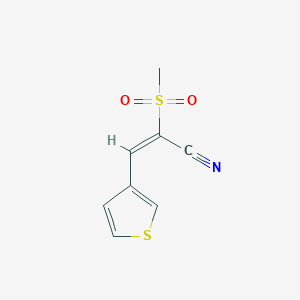
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile is an organic compound that features a thiophene ring substituted with a methylsulfonyl group and an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile typically involves the reaction of thiophene derivatives with appropriate sulfonyl and nitrile reagents. One common method includes the sulfonylation of thiophene followed by the introduction of the acrylonitrile group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the thiophene ring and the acrylonitrile moiety. This interaction can affect various biochemical pathways and molecular targets, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Ethylsulfonyl)-3-(thiophen-3-yl)acrylonitrile
- 2-(Methylsulfonyl)-3-(furan-3-yl)acrylonitrile
- 2-(Methylsulfonyl)-3-(pyridin-3-yl)acrylonitrile
Uniqueness
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity
Eigenschaften
Molekularformel |
C8H7NO2S2 |
|---|---|
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
(E)-2-methylsulfonyl-3-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8(5-9)4-7-2-3-12-6-7/h2-4,6H,1H3/b8-4+ |
InChI-Schlüssel |
SIXOBLQYLIKFRB-XBXARRHUSA-N |
Isomerische SMILES |
CS(=O)(=O)/C(=C/C1=CSC=C1)/C#N |
Kanonische SMILES |
CS(=O)(=O)C(=CC1=CSC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


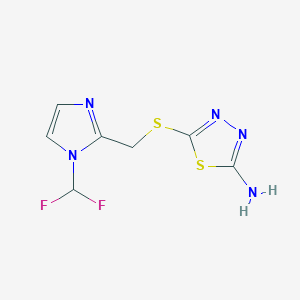

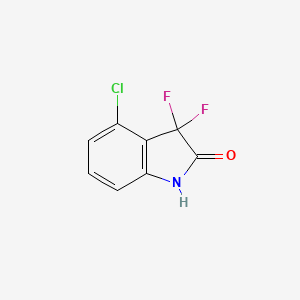

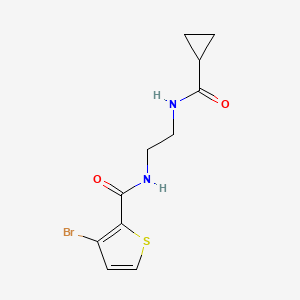
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
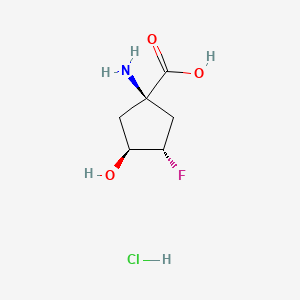
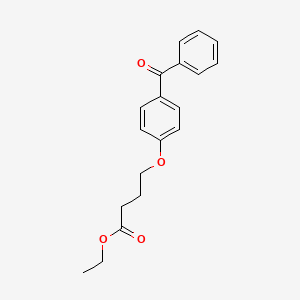
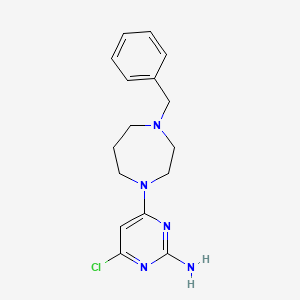
![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)
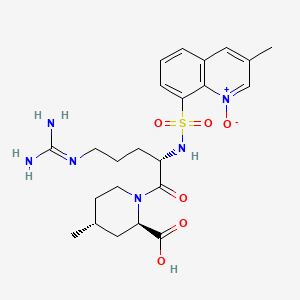
![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)

![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
